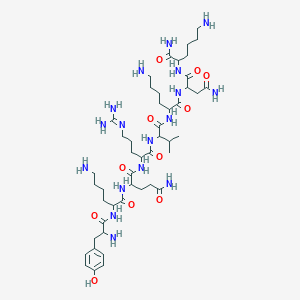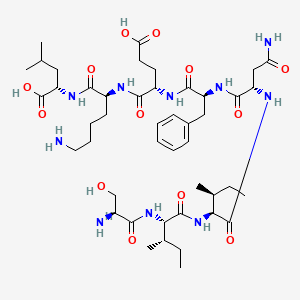
IRRP1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron regulatory protein 1 (IRRP1) is a cytoplasmic protein that plays a crucial role in maintaining cellular iron homeostasis. It is involved in the post-transcriptional regulation of genes responsible for iron uptake, storage, and release. This compound binds to iron-responsive elements (IREs) in the untranslated regions of target mRNAs, thereby controlling their stability and translation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IRRP1 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
化学反応の分析
Types of Reactions
IRRP1 undergoes various post-translational modifications, including phosphorylation and acetylation. These modifications can affect its activity and stability. Additionally, this compound can interact with other proteins and small molecules, influencing its function .
Common Reagents and Conditions
Common reagents used in the study of this compound include iron chelators, which can modulate its activity by altering cellular iron levels. Phosphatase and kinase inhibitors are also used to study the effects of phosphorylation on this compound .
Major Products Formed
The major products formed from the reactions involving this compound are typically the modified forms of the protein itself, such as phosphorylated or acetylated this compound. These modifications can alter the protein’s binding affinity to IREs and its regulatory functions .
科学的研究の応用
IRRP1 has numerous applications in scientific research:
Chemistry: this compound is used to study iron metabolism and its regulation at the molecular level.
Biology: It is crucial for understanding cellular iron homeostasis and the role of iron in various biological processes.
Medicine: this compound is studied in the context of diseases related to iron metabolism, such as anemia and hemochromatosis.
Industry: The protein is used in the development of diagnostic tools and therapeutic agents targeting iron-related disorders
作用機序
IRRP1 exerts its effects by binding to iron-responsive elements in the untranslated regions of target mRNAs. This binding regulates the stability and translation of these mRNAs, thereby controlling the expression of proteins involved in iron uptake, storage, and release. The activity of this compound is modulated by the presence of a 4Fe-4S cluster, which influences its RNA-binding and enzymatic activities .
類似化合物との比較
Similar Compounds
Iron regulatory protein 2 (IRRP2): Similar to IRRP1, IRRP2 also binds to iron-responsive elements and regulates iron metabolism.
Ferritin: Ferritin is a protein complex that stores iron and releases it in a controlled manner.
Transferrin: Transferrin is a blood plasma protein that transports iron throughout the body.
Uniqueness of this compound
This compound is unique in its dual functionality as an RNA-binding protein and an enzyme. Its ability to switch between these roles depending on cellular iron levels makes it a versatile regulator of iron metabolism. Additionally, the presence of a 4Fe-4S cluster in this compound distinguishes it from other iron-regulatory proteins .
特性
CAS番号 |
153840-64-3 |
|---|---|
分子式 |
C₃₅H₅₉N₁₃O₁₂S |
分子量 |
885.99 |
配列 |
One Letter Code: CLKDRHD |
同義語 |
IRRP1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









